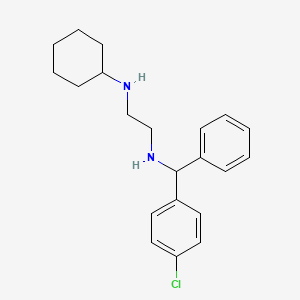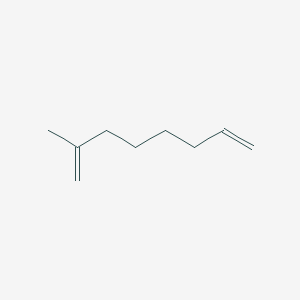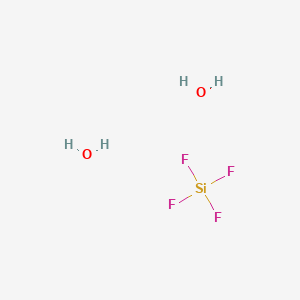
Tetrafluorosilane--water (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrafluorosilane–water (1/2) is a chemical compound consisting of one molecule of tetrafluorosilane and two molecules of water. Tetrafluorosilane, also known as silicon tetrafluoride, is a colorless gas with the chemical formula SiF₄. It is notable for its high reactivity with water, leading to the formation of hexafluorosilicic acid and other by-products. This compound is of interest due to its applications in various industrial and scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrafluorosilane can be synthesized by reacting silicon dioxide with hydrofluoric acid. The reaction is as follows:
SiO2+4HF→SiF4+2H2O
In this reaction, silicon dioxide reacts with hydrofluoric acid to produce tetrafluorosilane and water.
Industrial Production Methods: In industrial settings, tetrafluorosilane is often produced as a by-product during the manufacture of phosphate fertilizers. The process involves the attack of hydrofluoric acid on silicates present as impurities in phosphate rocks. The reaction conditions typically involve elevated temperatures and controlled environments to ensure the efficient production of tetrafluorosilane .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrafluorosilane undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: When tetrafluorosilane reacts with water, it undergoes hydrolysis to form hexafluorosilicic acid and silicon dioxide:
SiF4+2H2O→H2SiF6+SiO2
Oxidation and Substitution: Tetrafluorosilane can also participate in oxidation and substitution reactions, although these are less common compared to hydrolysis. Common reagents used in these reactions include strong oxidizing agents and nucleophiles.
Major Products: The primary products formed from the hydrolysis of tetrafluorosilane are hexafluorosilicic acid and silicon dioxide. These products are significant in various industrial applications, including water fluoridation and the production of silicon-based materials .
Applications De Recherche Scientifique
Tetrafluorosilane–water (1/2) has several scientific research applications across different fields:
Chemistry: In chemistry, tetrafluorosilane is used as a precursor for the synthesis of various silicon-based compounds. It is also employed in the production of fluorosilicic acid, which is used in water fluoridation.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives, such as hexafluorosilicic acid, are used in dental care products for their fluoride content.
Industry: In the industrial sector, tetrafluorosilane is used in the production of high-purity silicon for electronics and photovoltaic cells. It is also utilized in the manufacture of glass and ceramics .
Mécanisme D'action
The mechanism of action of tetrafluorosilane primarily involves its reactivity with water. Upon contact with water, tetrafluorosilane hydrolyzes to form hexafluorosilicic acid and silicon dioxide. This reaction is highly exothermic and releases significant amounts of heat. The molecular targets and pathways involved in this reaction include the breaking of silicon-fluorine bonds and the formation of silicon-oxygen bonds .
Comparaison Avec Des Composés Similaires
Silicon tetrachloride (SiCl₄): Similar to tetrafluorosilane, silicon tetrachloride reacts with water to form hydrochloric acid and silicon dioxide.
Germanium tetrafluoride (GeF₄): This compound shares similar reactivity with water, forming germanium dioxide and hydrofluoric acid.
Carbon tetrafluoride (CF₄): Unlike tetrafluorosilane, carbon tetrafluoride is relatively inert and does not react with water under normal conditions.
Uniqueness: Tetrafluorosilane is unique due to its high reactivity with water and its ability to form hexafluorosilicic acid, which has significant industrial applications. Its reactivity and the products formed from its hydrolysis distinguish it from other similar compounds .
Propriétés
Numéro CAS |
23764-34-3 |
|---|---|
Formule moléculaire |
F4H4O2Si |
Poids moléculaire |
140.109 g/mol |
Nom IUPAC |
tetrafluorosilane;dihydrate |
InChI |
InChI=1S/F4Si.2H2O/c1-5(2,3)4;;/h;2*1H2 |
Clé InChI |
WUEJFVXKEXEZSJ-UHFFFAOYSA-N |
SMILES canonique |
O.O.F[Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


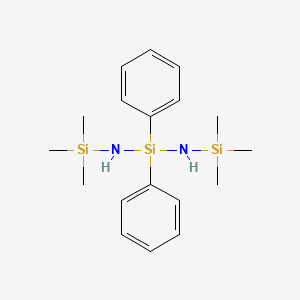
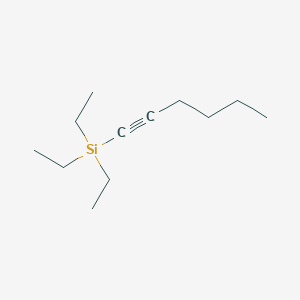
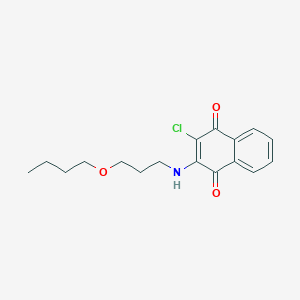



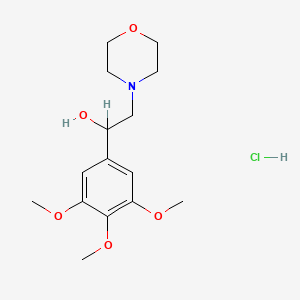
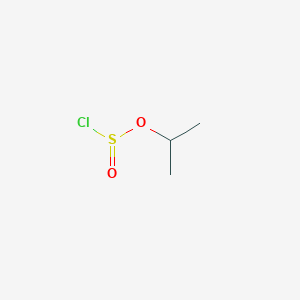
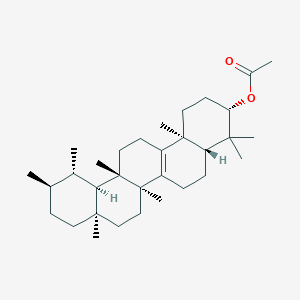
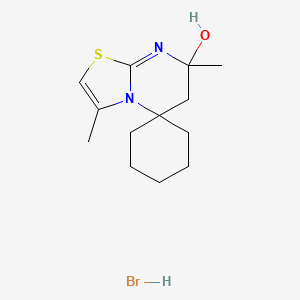
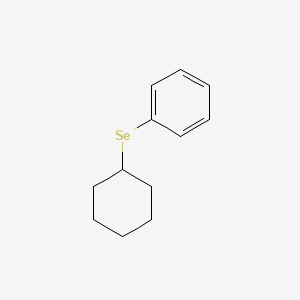
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
